An In-depth Technical Guide to 2-(Difluoromethoxy)benzylamine (CAS 243863-36-7)
An In-depth Technical Guide to 2-(Difluoromethoxy)benzylamine (CAS 243863-36-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)benzylamine is a fluorinated organic compound increasingly recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the difluoromethoxy group at the ortho position, impart desirable physicochemical properties to parent molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine-containing motifs is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)benzylamine, covering its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications in modern pharmaceutical research.
Section 1: Molecular Overview and Physicochemical Properties
2-(Difluoromethoxy)benzylamine, registered under CAS number 243863-36-7, is a primary amine characterized by a benzyl core structure.[2][3][4] The key feature is the difluoromethoxy (-OCHF₂) group attached to the second carbon of the benzene ring, ortho to the aminomethyl (-CH₂NH₂) substituent.
Molecular Structure:
The presence of the electronegative fluorine atoms in the difluoromethoxy group significantly influences the electronic properties of the benzene ring and the basicity of the benzylamine moiety. This substitution can enhance metabolic stability by blocking potential sites of oxidation and can alter the pKa of the amine, affecting its interaction with biological targets.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2-(Difluoromethoxy)benzylamine, compiled from various chemical data sources.
| Property | Value | Source |
| CAS Number | 243863-36-7 | [2][3][4][6][7] |
| Appearance | Clear, colorless liquid | [2][7] |
| Boiling Point (Predicted) | 214.1 ± 35.0 °C | [2][4] |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [2][4] |
| Refractive Index | 1.491 | [2][4] |
| pKa (Predicted) | 8.60 ± 0.10 | [2] |
| Storage Conditions | 2-8°C, protect from light, air sensitive | [2][4] |
Section 2: Synthesis Protocol
The synthesis of 2-(Difluoromethoxy)benzylamine is not commonly detailed in primary literature but can be achieved through established synthetic organic chemistry transformations. A prevalent and logical pathway involves the reductive amination of the corresponding aldehyde, 2-(difluoromethoxy)benzaldehyde. This method is efficient and provides a direct route to the target primary amine.
Overall Reaction: 2-(difluoromethoxy)benzaldehyde → 2-(Difluoromethoxy)benzylamine
Detailed Step-by-Step Experimental Protocol: Reductive Amination
This protocol describes a representative lab-scale synthesis. Causality: The chosen method, reductive amination, is a robust and widely used transformation in organic synthesis for converting carbonyls to amines. It proceeds via an imine intermediate which is then reduced in situ to the desired amine, often with high yield and purity.
Materials and Reagents:
-
2-(difluoromethoxy)benzaldehyde
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Ammonium acetate (CH₃COONH₄)
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Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
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Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(difluoromethoxy)benzaldehyde (1 equivalent) in methanol.
-
Imine Formation: Add ammonium acetate (approximately 10 equivalents) to the solution. Rationale: Ammonium acetate serves as the ammonia source, which condenses with the aldehyde to form the intermediate imine. The large excess drives the equilibrium towards imine formation.
-
Reduction: To the stirring solution, add sodium cyanoborohydride (approximately 1.5 equivalents) portion-wise. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the aldehyde C=O bond, preventing side reactions. The reaction is typically stirred at room temperature for 12-24 hours.
-
Workup and Extraction:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Rationale: The bicarb wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Optional): The crude 2-(Difluoromethoxy)benzylamine can be purified by column chromatography on silica gel if necessary. Alternatively, it can be converted to its hydrochloride salt for easier handling and storage by dissolving the crude amine in a minimal amount of DCM or diethyl ether and adding a solution of HCl in diethyl ether, which typically causes the salt to precipitate.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of 2-(Difluoromethoxy)benzylamine.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
2-(Difluoromethoxy)benzylamine is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[2][3] Its structural motif is found in a range of compounds investigated for various therapeutic targets. The benzylamine functional group is a versatile handle for constructing amides, sulfonamides, and secondary or tertiary amines through reactions like acylation, sulfonylation, and further alkylation.
Role as a Pharmacophore Fragment:
The 2-(difluoromethoxy)phenyl group can be considered a valuable pharmacophore fragment. The difluoromethoxy group acts as a bioisostere for other functional groups like a methoxy or hydroxyl group, but with altered electronic and lipophilic properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism (O-dealkylation), which can increase the half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.
-
Conformational Control: The ortho-substitution pattern can introduce conformational constraints that may lock the molecule into a bioactive conformation, improving binding affinity to a biological target.
While specific drugs containing this exact fragment are not prominently in the market, its analogs and related structures are prevalent in patent literature for targets in oncology, neuroscience, and infectious diseases.[6] The compound serves as a critical starting point for generating libraries of diverse molecules for high-throughput screening.
Logical Relationship Diagram
Caption: Role of 2-(Difluoromethoxy)benzylamine as a versatile synthetic intermediate.
Section 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Difluoromethoxy)benzylamine.
-
Hazards: The compound is classified as corrosive and an irritant.[2][6] It can cause severe skin burns and eye damage.[6][8][9] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe mist, vapors, or spray.[8] It is noted to be air sensitive, suggesting that it should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term stability and to prevent degradation.[2]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Recommended storage is at 2-8°C, protected from light.[2][4]
Conclusion
2-(Difluoromethoxy)benzylamine is a specialized yet highly valuable chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a reactive primary amine handle and a metabolically robust difluoromethoxy-substituted aromatic ring provides a powerful tool for medicinal chemists. The insights into its synthesis, properties, and applications provided in this guide underscore its potential for the development of next-generation therapeutics with improved pharmacological profiles.
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